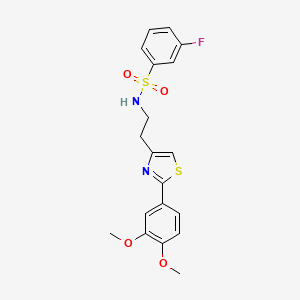

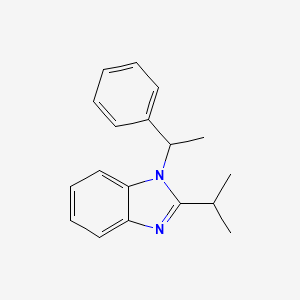

![molecular formula C22H28FN5O2 B2587080 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922137-67-5](/img/structure/B2587080.png)

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide” is a compound that has been studied for its potential therapeutic applications . It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .

Applications De Recherche Scientifique

Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate were designed and synthesized for targeting Mycobacterium tuberculosis GyrB ATPase. Among these, a specific compound showcased promising activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent. This research highlights the significance of designing and synthesizing novel compounds for combating tuberculosis, a major global health challenge (V. U. Jeankumar et al., 2013).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research into fluoro-substituted compounds, such as 6-Fluorobenzo[b]pyran derivatives, has demonstrated anticancer activity at low concentrations against various human cancer cell lines including lung, breast, and CNS cancer. This study underscores the potential of fluoro-substituted compounds in developing new anticancer therapies, contributing to the ongoing search for more effective and targeted cancer treatments (A. G. Hammam et al., 2005).

Anti-Inflammatory and Antinociceptive Activities of Thiazolo[3,2-a]pyrimidine Derivatives

Investigations into thiazolo[3,2-a]pyrimidine derivatives have identified compounds with significant anti-inflammatory and antinociceptive activities. This research contributes to the understanding of the therapeutic potential of such derivatives in managing pain and inflammation, offering new avenues for the development of analgesic and anti-inflammatory drugs (O. Alam et al., 2010).

Development of TSPO Ligands for Neuroinflammatory Processes

A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research demonstrates the potential of these compounds as in vivo PET-radiotracers for the diagnosis and study of neuroinflammation, highlighting the importance of TSPO ligands in neuroscientific research (Annelaure Damont et al., 2015).

Mécanisme D'action

The mode of action of such compounds typically involves interaction with their targets, leading to changes in the function of these targets. This could result in alterations in various biochemical pathways, affecting cellular processes such as cell division, survival, and apoptosis .

The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact their bioavailability. Factors such as the compound’s solubility, stability, and permeability could influence its ADME properties .

The result of the compound’s action would depend on its specific targets and mode of action. It could lead to molecular and cellular effects such as inhibition of certain enzymes or signaling pathways, induction of cell death, or modulation of immune responses .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidine derivatives, which are part of the compound’s structure, have gained significant attention in the field of bioorganic and medicinal chemistry . They have been shown to interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Similar compounds have been shown to exhibit anti-proliferative activities against leukemia cell lines

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given the complexity of the compound’s structure, it is likely to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN5O2/c1-3-5-17(6-4-2)21(29)24-11-12-28-20-19(13-26-28)22(30)27(15-25-20)14-16-7-9-18(23)10-8-16/h7-10,13,15,17H,3-6,11-12,14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCAFJRBFFBHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

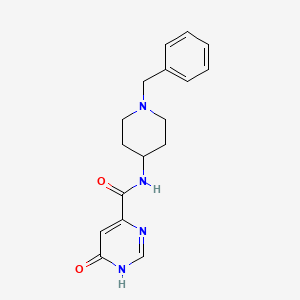

![6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2586998.png)

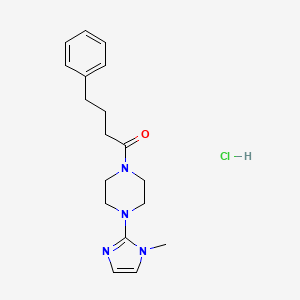

![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

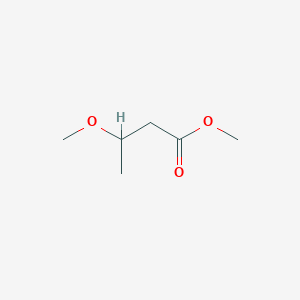

![1-[Bromo(difluoro)methyl]sulfonyl-2-fluorobenzene](/img/structure/B2587004.png)

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2587016.png)